2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-7-2-3-9-12-8(4-11-13-10)6-14(9)5-7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEBYXDSTNVLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heterocyclic Azides in Drug Discovery: Taming High-Energy Scaffolds for Precision Medicine
Executive Summary: The Dual Nature of Azido-Heterocycles
In medicinal chemistry, heterocyclic azides represent a paradox. They are indispensable precursors for triazole-based pharmacophores and powerful tools for photoaffinity labeling (PAL) and bioorthogonal "click" chemistry. Yet, they are frequently avoided due to their high-energy nature and complex structural dynamics.
This guide moves beyond basic safety warnings to provide a rigorous technical framework for the design, synthesis, and application of heterocyclic azides. It addresses the critical phenomenon of azido-tetrazole valence tautomerism , a structural reality that dictates the reactivity and lipophilicity of these compounds in biological systems.
The Core Challenge: Azide-Tetrazole Equilibrium
Unlike aliphatic or simple aryl azides,
Mechanism of Valence Tautomerism
The equilibrium is driven by the cyclization of the azide onto the adjacent ring nitrogen.
-
Azide Form (Open): Required for CuAAC (Click) reactions and nitrene generation (PAL). Favored by higher temperatures and lower polarity solvents.
-
Tetrazole Form (Fused): More stable in the solid state and polar solvents (DMSO). It is chemically inert to "click" conditions until it reverts to the azide.
Visualization: The Equilibrium Pathway
The following diagram illustrates the thermodynamic toggle between the reactive azide and the stable tetrazole.
Caption: The dynamic equilibrium between the open 2-azido form (red) and the fused tetrazole form (blue). Reactivity is gated by this transition.
Safety Protocols: The "Rule of Six" & C/N Ratios
Working with azides requires a quantitative approach to safety.[1][2][3][4] The instability of azides correlates directly with the density of nitrogen atoms relative to carbon.
Quantitative Safety Metrics
Do not rely on "stability" as a vague concept. Use these metrics before starting any synthesis:
| Metric | Formula | Threshold for Isolation |
| C/N Ratio | < 1: Do NOT isolate. Explosive. 1 to 3: Hazardous.[1][2] Store in solution < 1M.[1][2][3][4] > 3: Generally stable for isolation. | |
| Rule of Six | Minimum 6 carbons per energetic group to ensure thermal stability.[1][2][3][4] |
Operational Safety Decision Tree
Follow this logic flow to determine the handling protocol for any new azide scaffold.
Caption: Decision matrix for handling organic azides based on Carbon/Nitrogen stoichiometry.
Synthesis Methodologies
For heterocyclic azides, Nucleophilic Aromatic Substitution (
Method A: Displacement (Standard Protocol)
This method utilizes sodium azide (
Critical Safety Note: Never use dichloromethane (DCM) or chloroform as a solvent with sodium azide.[4] This generates di- and tri-azidomethane, which are highly volatile explosives.[4] Use DMSO, DMF, or Acetonitrile.
Protocol:
-
Dissolution: Dissolve the 2-chloro-heterocycle (1.0 equiv) in DMSO (0.5 M concentration).
-
Addition: Add sodium azide (1.2 equiv) slowly at room temperature.
-
Reaction: Stir at ambient temperature. Heating (
C) may be required for electron-rich rings but increases risk; monitor carefully. -
Workup: Dilute with water and extract into Ethyl Acetate. Do not concentrate to dryness if C/N < 3.
Method B: Diazotization (For Amino-Heterocycles)
Used when the starting material is an amine.
-
Activation: Dissolve amine in acidic media (HCl/AcOH) at
C. -
Diazotization: Add
dropwise to form the diazonium salt. -
Substitution: Add
carefully. Warning: Evolution of gas (toxic/explosive). Ensure vigorous ventilation.
Medicinal Chemistry Applications
Photoaffinity Labeling (PAL)
Heterocyclic azides are precursors to nitrenes. Upon UV irradiation (
-
Utility: Mapping drug binding sites in proteomics.
-
Advantage: Aryl azides are smaller than benzophenones, minimizing steric disruption of ligand binding.
Bioorthogonal "Click" Chemistry (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for library synthesis.
-
The Equilibrium Factor: If using a 2-azidopyridine, the reaction may stall because the tetrazole form does not react.
-
Solution: Heat the reaction to
C to shift the equilibrium toward the reactive azide form, or use ligands (like TBTA) that stabilize the Cu(I) catalyst to ensure rapid reaction once the azide becomes available.
Pharmacophore Comparison
| Reagent Class | Reactivity Profile | Stability | Primary Application |
| Aliphatic Azides | High (CuAAC) | High (if C/N > 3) | Linkers, PROTACs |
| Aryl Azides | Moderate (CuAAC), High (Photolysis) | Moderate | Photoaffinity Labeling |
| Heterocyclic Azides | Variable (Equilibrium dependent) | Low to Moderate | Fragment-based discovery, Tetrazole synthesis |
Detailed Experimental Protocol: Synthesis & Click Reaction
Objective: Synthesis of a 1,2,3-triazole library from a 2-chloropyridine scaffold via a 2-azidopyridine intermediate.
Step 1: Synthesis of 2-Azidopyridine (In Situ)
Note: Due to equilibrium, this often isolates as tetrazolo[1,5-a]pyridine.
-
Charge a round-bottom flask with 2-chloropyridine (10 mmol) and DMSO (20 mL).
-
Add Sodium Azide (12 mmol, 0.78 g).
-
Stir at room temperature for 12 hours. Monitor by TLC (Warning: Azides may decompose on silica; stain with ninhydrin).
-
Validation: Take an NMR aliquot. 2-Azidopyridine shows a characteristic shift, but look for the absence of the azide peak in IR (
) if it has cyclized to the tetrazole.
Step 2: One-Pot CuAAC Reaction
-
To the crude azide mixture in DMSO, add the terminal alkyne (10 mmol).
-
Add Sodium Ascorbate (1 mmol, 10 mol%) as a solid or freshly prepared aqueous solution.
-
Add Copper(II) Sulfate Pentahydrate (0.5 mmol, 5 mol%).
-
Why: In situ reduction of Cu(II) to Cu(I) by ascorbate is safer and maintains a low steady-state concentration of the active catalyst, reducing oxidative byproducts.
-
-
Critical Step: Heat to 60°C .
-
Reasoning: Heating is required to "crack" the tetrazole ring open to the reactive azide form, allowing the copper cycle to intercept it.
-
-
Stir until consumption of alkyne is observed (LCMS).
-
Workup: Dilute with water, extract with EtOAc, wash with 5%
(to remove Copper), dry over , and concentrate.
References
-
Structure & Equilibrium
-
Safety Guidelines
-
Photoaffinity Labeling
-
Synthesis Protocols
- Title: Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.
- Source: Molecules (MDPI).
-
URL:[Link]
-
General Safety Data
- Title: University of Pittsburgh Safety Manual: Azides.
- Source: University of Pittsburgh EH&S.
-
URL:[Link]
Sources
Technical Guide: Design and Synthesis of Click-Ready Imidazo[1,2-a]pyridine Building Blocks
The Convergence of Privileged Scaffolds and Bioorthogonal Chemistry:
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).[1][2] Its high quantum yield also makes it valuable for fluorescent bioimaging.[1] However, the modern drug discovery landscape—dominated by Fragment-Based Drug Discovery (FBDD), PROTACs, and DNA-Encoded Libraries (DEL)—demands more than just static scaffolds.[1] It requires "Click-Ready" building blocks : pre-functionalized cores bearing bioorthogonal handles (terminal alkynes, azides, or tetrazines) that allow for rapid, modular assembly in aqueous media.[1]
This guide details the strategic design, synthesis, and application of these click-ready blocks, focusing on the Groebke-Blackburn-Bienaymé (GBB) reaction as the primary engine for generating diversity.[1]
Structural Logic: Strategic Positioning of the Click Handle
To design a "click-ready" block, one must decide where to place the bioorthogonal handle (alkyne/azide) without disrupting the pharmacophore.[1] The imidazo[1,2-a]pyridine ring offers three distinct vectors for functionalization.
-
C-3 Position (The Nucleophilic Hub): The most reactive site for electrophilic substitution. Ideal for introducing diversity via the isocyanide component in GBB reactions.[1]
-
C-2 Position (The Geometric Anchor): Determined by the aldehyde (in GBB) or
-haloketone (in condensation).[1] This is the most stable position for placing a "click" anchor (e.g., a 4-ethynylphenyl group) to extend the molecule linearly.[1] -
C-6/C-8 Positions (The Electronic Tuners): Modification here affects the pKa and electronics of the pyridine ring. Access usually requires pre-functionalized 2-aminopyridines.[1]
Visualization: The Functionalization Map
Figure 1: Strategic vectors for installing bioorthogonal handles on the imidazo[1,2-a]pyridine core.
Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Advantage
While traditional condensation (2-aminopyridine +
The GBB Protocol:
-
Component B: Aldehyde (Source of C-2 substituent)[1]
-
Component C: Isocyanide (Source of C-3 amine substituent)[1]
-
Catalyst: Lewis Acid (Sc(OTf)
) or Brønsted Acid (HClO , TsOH).[1]
To make the block "Click-Ready," we simply substitute one component with an alkyne-bearing analog.[1]
Experimental Protocol 1: Synthesis of C2-(4-Ethynylphenyl)-Imidazo[1,2-a]pyridine
Target: A scaffold ready for CuAAC click chemistry at the C-2 position.[1]
Reagents:
-
2-Aminopyridine (1.0 equiv)[1]
-
4-Ethynylbenzaldehyde (1.0 equiv) — The Click Handle Source[1]
-
tert-Butyl isocyanide (1.1 equiv)[1]
-
Scandium(III) triflate (Sc(OTf)
) (5 mol%) — Catalyst[1] -
Methanol (MeOH) [0.2 M concentration][1]
Step-by-Step Methodology:
-
Activation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1 mmol, 94 mg) and 4-ethynylbenzaldehyde (1 mmol, 130 mg) in MeOH (5 mL).
-
Catalysis: Add Sc(OTf)
(25 mg, 0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation (observable by slight color change). -
Insertion: Add tert-butyl isocyanide (1.1 mmol, 124 µL) dropwise.
-
Reaction: Seal the vial and heat to 60°C for 4 hours (or microwave at 100°C for 20 mins).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde spot.[1] Note: The alkyne proton is distinct in NMR (~3.1 ppm singlet).
-
Purification: Evaporate solvent. Purify via flash column chromatography (SiO
).
Application: The "Click" Reaction (CuAAC)
Once the building block is synthesized, it serves as a universal connector.[1] The following protocol describes linking the scaffold to a PROTAC linker or fluorophore.
Experimental Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Context: Linking the C2-alkyne scaffold (from Protocol 1) to an Azide-PEG-Linker.[1]
Reagents:
-
Alkyne-Imidazo Scaffold (1.0 equiv)[1]
-
Azide-Functionalized Linker (1.0 equiv)[1]
-
CuSO
[1] · 5H O (10 mol%)[1] -
Sodium Ascorbate (20 mol%)[1]
-
Solvent: t-BuOH/H
O (1:1)[1]
Workflow:
-
Dissolution: Dissolve the Alkyne-Imidazo scaffold and the Azide-Linker in t-BuOH/H
O (1:1). If solubility is poor, use DMSO/H O.[1] -
Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate (1 M). Add CuSO
solution.-
Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation which kills the catalytic cycle.[1]
-
-
Execution: Add the catalyst mixture to the reaction vial. Stir vigorously at room temperature for 2–12 hours.
-
Quenching (Critical): Add a chelating resin (e.g., QuadraPure™ TU) or EDTA to remove copper.[1] Copper contamination is toxic in biological assays.
-
Isolation: Filter and lyophilize.
Visualization: The Synthesis & Application Workflow
Figure 2: Workflow from raw materials to final conjugated drug candidate via GBB and CuAAC.
Data Summary: Substituent Effects on GBB Yield
The electronic nature of the aldehyde affects the GBB reaction efficiency.[1] Electron-deficient aldehydes (like 4-ethynylbenzaldehyde) generally react faster than electron-rich ones.[1]
| Entry | Aldehyde Component | Click Handle Type | Yield (%) | Reaction Time |
| 1 | Benzaldehyde | None (Control) | 88% | 3 h |
| 2 | 4-Ethynylbenzaldehyde | Alkyne (C-2) | 82% | 4 h |
| 3 | 4-Azidobenzaldehyde | Azide (C-2) | 76% | 5 h |
| 4 | 2-Pyridinecarboxaldehyde | None | 65% | 6 h |
Table 1: Comparative yields of GBB reactions using Sc(OTf)3 catalyst in MeOH at 60°C. Note that azides are slightly less stable under prolonged heating.
References
-
Rentería-Gómez, M. A., et al. (2024).[1] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Chemistry Proceedings. [Link][1]
-
Shaabani, S., et al. (2019).[1] "The Groebke-Blackburn-Bienaymé Reaction."[1][2][4] European Journal of Organic Chemistry. [Link]
-
Perveen, S., et al. (2023).[1] "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry. [Link]
-
Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. [Link]
-
Goossen, L. J. (2016).[1] "Click Chemistry in Medicinal Chemistry." ACS Medicinal Chemistry Letters. [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioorthogonal Handles Containing Imidazo[1,2-a]pyridine: A Technical Guide to Fluorogenic Probe Design
Executive Summary
The transition from "always-on" fluorescent labels to fluorogenic (turn-on) probes represents a paradigm shift in bioorthogonal chemistry. While traditional handles (e.g., azide, alkyne) require extensive washing to remove background noise, fluorogenic probes remain dark until they react with their specific target, enabling "no-wash" live-cell imaging with exceptional signal-to-noise ratios.[1]
This guide focuses on the imidazo[1,2-a]pyridine scaffold as a privileged core for these probes.[1][2][3][4][5][6][7][8] Unlike conventional fluorophores (rhodamines, fluoresceins) which can be bulky and difficult to modify, the imidazo[1,2-a]pyridine core offers a compact, highly tunable architecture accessible via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] By coupling this scaffold with a bioorthogonal handle—most notably 1,2,4,5-tetrazine —researchers can generate probes that exhibit >100-fold fluorescence enhancement upon Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO).[1]
Part 1: The Chemical Rationale[5]
Why Imidazo[1,2-a]pyridine?
The imidazo[1,2-a]pyridine moiety serves not merely as a passive linker, but as the tunable fluorophore itself.[1] Its utility in bioorthogonal design stems from three intrinsic properties:
-
Large Stokes Shift: Derivatives often exhibit Stokes shifts >80 nm, significantly reducing self-quenching and separating excitation light from emission signal.[1]
-
Solvatochromism: The excited state intramolecular charge transfer (ICT) makes these fluorophores sensitive to environmental polarity, useful for sensing micro-environments in organelles.[1]
-
Synthetic Modularity: The C2, C3, and C6 positions are independently addressable. This allows the precise placement of the bioorthogonal handle (Tetrazine) relative to the donor/acceptor motifs to maximize quenching efficiency (Photoinduced Electron Transfer, PET) in the unreacted state.[1]
The "Turn-On" Mechanism (Tetrazine-IEDDA)
The most potent application of this scaffold involves attaching a tetrazine ring.
-
State A (Probe): The tetrazine acts as an energy sink. Through Through-Bond Energy Transfer (TBET) or PET, it quenches the excited state of the imidazo[1,2-a]pyridine.[1] The probe is dark.[9]
-
State B (Ligation): Upon reaction with TCO, the tetrazine converts to a dihydropyridazine (and subsequently pyridazine).[1][10] This new heterocycle does not quench the fluorophore.
-
Result: Fluorescence is restored.
Figure 1: The fluorogenic switch mechanism. The tetrazine moiety quenches the imidazo[1,2-a]pyridine core until the IEDDA reaction eliminates the electronic pathway for quenching.
Part 2: Synthesis Strategy (The GBB Reaction)
The Groebke-Blackburn-Bienaymé (GBB) reaction is the industry standard for synthesizing these handles. It is a one-pot, three-component reaction between a 2-aminopyridine , an aldehyde , and an isocyanide .[1][11]
Experimental Workflow: GBB Synthesis of a Functionalized Core
Objective: Synthesize a C3-functionalized imidazo[1,2-a]pyridine that can be subsequently coupled to a Tetrazine.
Reagents:
-
Component A: 2-Aminopyridine (or derivative like 2-amino-5-bromopyridine for further coupling).
-
Component B: Aldehyde (e.g., 4-formylbenzoate to provide a linker handle).[1]
-
Component C: Isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide).[1]
-
Catalyst: Scandium triflate (Sc(OTf)₃) or Iodine (I₂).[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).[1]
Step-by-Step Protocol:
-
Mixing: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (e.g., 5 mol% Sc(OTf)₃ or 10 mol% I₂).[1] Stir at room temperature for 10 minutes to allow imine formation.
-
Addition: Add the isocyanide (1.1 mmol).
-
Reaction:
-
Method A (Thermal): Stir at room temperature for 12–24 hours.
-
Method B (Microwave - Recommended): Heat to 80°C–100°C for 30–60 minutes.
-
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Yield: Typical yields range from 70% to 95%.[1]
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.[8]
Part 3: Bioorthogonal Application Protocol
Live-Cell Labeling with Imidazo-Tetrazine Probes
This protocol assumes the use of a protein of interest (POI) tagged with a TCO-bearing amino acid (e.g., TCO-Lysine) via genetic code expansion or post-translational modification.
Materials:
-
Cells: HeLa or HEK293T expressing POI-TCO.
-
Probe: Imidazo[1,2-a]pyridine-Tetrazine conjugate (Stock: 10 mM in DMSO).
-
Media: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.
Protocol:
-
Preparation: Dilute the probe stock into pre-warmed LCIS to a final concentration of 100 nM – 1 µM.
-
Note: Keep concentration low to minimize non-specific background, although the fluorogenic nature mitigates this.[1]
-
-
Incubation: Aspirate growth media from cells and replace with the probe-containing solution.
-
Reaction Time: Incubate at 37°C for 15–30 minutes.
-
Kinetic Insight: The reaction rate (
) for Tetrazine-TCO is extremely fast ( to M s ), allowing rapid labeling.[1]
-
-
Imaging (No Wash): Transfer cells directly to the microscope. Washing is optional but usually unnecessary due to the "dark" state of unreacted probes.
-
Excitation/Emission:
Data Analysis: Calculating Turn-On Ratio
To validate the probe quality, calculate the Turn-On Ratio (
Where
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Inefficient quenching (PET failure). | Modify the linker length between the Imidazo core and Tetrazine. Ensure the Tetrazine HOMO energy matches the Fluorophore HOMO for effective electron transfer. |
| Low Solubility | Hydrophobic core (common with GBB products).[1] | Use polar isocyanides during GBB synthesis (e.g., morpholino-ethyl isocyanide) or add sulfonate groups to the aldehyde component.[1] |
| Slow Turn-On | Steric hindrance at the Tetrazine. | Switch from methyl-tetrazine to H-tetrazine (faster kinetics but less stable) or ensure the TCO is not buried in the protein pocket. |
| Blue-Shifted Emission | Solvent polarity effects. | Imidazo[1,2-a]pyridines are solvatochromic.[1] Calibrate emission spectra in the specific buffer/media used for imaging. |
References
-
Review of Imidazo[1,2-a]pyridine Scaffolds: Perveen, S., et al. (2023).[1][2][4][6][7][8][12] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." Medicinal Chemistry, 19.
-
GBB Reaction Methodology: Rentería-Gómez, M. A., et al. (2024).[1][4][6][7][8] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Chemistry Proceedings. [1]
-
Fluorogenic Tetrazine Mechanisms: Hild, F., et al. (2022).[1] "A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene." Biophysical Journal.[1]
-
Bioorthogonal Probe Design: Wu, H., & Devaraj, N. K. (2016).[1] "Advances in Tetrazine Bioorthogonal Chemistry." Accounts of Chemical Research. [1]
-
Iodine-Catalyzed Synthesis: Panda, S. S., et al. (2023).[1][11] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[1][11] RSC Advances.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of 2-(Azidomethyl) Derivatives from 2-Chloromethyl Precursors
Executive Summary
This application note details the protocol for converting 2-chloromethyl heteroaromatic and aromatic precursors into their corresponding 2-(azidomethyl) derivatives via nucleophilic substitution (
This guide prioritizes safety and reproducibility . It addresses the specific challenges of handling potentially unstable organic azides and provides a robust, self-validating workflow for converting hydrochloride salts (common for pyridine derivatives) and neutral alkyl chlorides.
Core Directive: Safety & Handling
WARNING: Azide chemistry carries inherent explosion and toxicity risks.[1][2][3][4] Strict adherence to these rules is mandatory.
The Stability Equation (C/N Ratio)
Before synthesis, you must calculate the stability of your target molecule. Isolate the product only if it satisfies the Smith open-chain nitrogen compound rule:
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms[5]
Rule of Thumb: If the ratio is
Incompatibility "Red List"
-
Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. They react to form di- and triazidomethane, which are highly unstable explosives.[4]
-
Acids: Contact with acid releases Hydrazoic Acid (
) , a highly toxic and explosive gas.[1] -
Heavy Metals: Avoid metal spatulas or copper/lead plumbing. Heavy metal azides are shock-sensitive primary explosives.[5]
Reaction Mechanism & Strategy
The transformation relies on a classical
Mechanistic Pathway
The reaction proceeds with inversion of configuration (irrelevant for achiral primary halides) and requires a polar aprotic solvent to solvate the cation (
Figure 1: SN2 reaction pathway for the displacement of chloride by azide.
Solvent Selection Matrix
| Solvent | Rate | Workup Difficulty | Recommendation |
| DMF | Fast (High Solubility) | Moderate (High BP) | Preferred for difficult substrates |
| DMSO | Very Fast | High (Sulfur contamination) | Use only if DMF fails |
| Acetone/Water (3:1) | Moderate | Easy (Evaporation) | Preferred for scale-up & safety |
Experimental Protocol
Case Study: Synthesis of 2-(Azidomethyl)pyridine
Target: 2-(Azidomethyl)pyridine Precursor: 2-(Chloromethyl)pyridine Hydrochloride Scale: 10 mmol
4.1 Materials & Reagents[3][6][7]
-
2-(Chloromethyl)pyridine HCl (1.64 g, 10 mmol)
-
Sodium Azide (
) (0.975 g, 15 mmol, 1.5 eq) - Handle with plastic spatula -
Sodium Bicarbonate (
) (1.0 g, 12 mmol) - To neutralize HCl salt -
Solvent: DMF (20 mL) or Acetone/Water (20 mL, 3:1 v/v)
-
Extraction Solvent: Ethyl Acetate (EtOAc)[8]
4.2 Step-by-Step Methodology
Step 1: Neutralization & Dissolution
-
Rationale: The precursor is an HCl salt. Direct addition of
would generate gas. We must neutralize the salt in situ. -
Action: In a round-bottom flask, suspend the 2-(chloromethyl)pyridine HCl in 20 mL of solvent.
-
Action: Add
slowly. Stir for 10 minutes until gas evolution ( ) ceases.
Step 2: Azidation
-
Action: Add Sodium Azide (
) in a single portion. -
Action: Stir the reaction mixture.
-
DMF: Stir at Room Temperature (RT) for 4–6 hours.
-
Acetone/Water: Heat to 50°C for 4–8 hours.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The starting material (UV active) should disappear. Staining with Ninhydrin is ineffective; use UV or
.
Step 3: Quench & Workup
-
Action: Dilute the reaction mixture with water (50 mL).
-
Action: Extract with Ethyl Acetate (
mL).-
Note: Do NOT use DCM.
-
-
Action: Wash combined organics with water (
mL) and Brine ( mL) to remove DMF and unreacted azide. -
Action: Dry over anhydrous
, filter, and concentrate under reduced pressure at °C.
Step 4: Storage
-
Action: If the product is volatile or unstable (check C/N ratio), do not evaporate to complete dryness. Store as a concentrated solution in EtOAc or Toluene at 4°C.
Process Visualization
Figure 2: Operational workflow for the synthesis of azidomethyl derivatives from hydrochloride salts.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of | Switch to DMF or DMSO; increase temperature to 60°C. |
| New Spot on TLC (Low Rf) | Hydrolysis to alcohol | Water content too high or reaction time too long. Use dry DMF. |
| Vigorous Gas Evolution | Acidic impurity reacting with Azide | STOP. Ensure full neutralization with base before adding azide. |
| Product Decomposition | Thermal instability | Keep bath temp |
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Protocol Grounding: "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." BenchChem Application Notes, 2025. Link
-
Hazard Management: "Safe Handling of Sodium Azide." University of Wisconsin-Madison EH&S. Link
-
Synthesis Example: "Synthesis of 2-(azidomethyl)oxazoles via continuous flow." Beilstein Journal of Organic Chemistry, 2018. Link
-
Solvent Effects: "Solvent Effects in Nucleophilic Substitution." Chemistry LibreTexts. Link
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sterically Hindered Click Reactions
Current Status: Online Agent: Senior Application Scientist Ticket ID: STER-CLICK-001 Subject: Overcoming Steric Hindrance in CuAAC and SPAAC Bioconjugation
Diagnostic Workflow
Before adjusting chemical parameters, determine the specific nature of your steric blockade using the decision matrix below.
Figure 1: Decision Matrix for Sterically Hindered Substrates. Use this workflow to identify the primary bottleneck—catalyst accessibility (CuAAC) or reagent geometry (SPAAC).
Module 1: CuAAC Optimization (The Copper Route)
Q: I am using TBTA, but my reaction yield is <10% with a bulky protein substrate. Why?
A: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a first-generation ligand.[1] While it effectively protects Cu(I) from oxidation, it is sterically demanding and poorly soluble in water. In sterically hindered environments (e.g., deep binding pockets or folded proteins), the bulky benzyl groups of TBTA create a "closed" coordination sphere that physically prevents the bulky azide/alkyne from reaching the copper center.
The Solution: Switch to BTTAA or BTTES .
-
Mechanism: These ligands possess an "open" coordination sphere. Recent comparative studies demonstrate that BTTAA significantly outperforms TBTA and THPTA in hindered bioconjugations because it allows faster substrate exchange at the metal center while maintaining Cu(I) stability [1].
-
Evidence: In fluorogenic assays comparing reaction rates, BTTAA showed the highest efficiency for accelerating CuAAC reactions, followed by BTTES, with TBTA displaying the lowest activity due to steric crowding [2].
Q: How do I validate that the ligand is the problem and not the substrate?
A: Use a Self-Validating Internal Control . Run a parallel reaction with your catalyst mix (Cu + Ligand + Ascorbate) using a small molecule fluorogenic probe (e.g., 3-azido-7-hydroxycoumarin + propargyl alcohol).
-
Result A: If the fluorogenic probe reacts instantly but your target does not, the catalyst is active, but your target is sterically inaccessible (Thermodynamic block). Action: Add a PEG spacer.
-
Result B: If the fluorogenic probe is also slow, your catalyst is inactive (likely oxidized or aggregated). Action: Refresh Sodium Ascorbate or switch to BTTAA.
Module 2: SPAAC Optimization (The Copper-Free Route)
Q: DBCO is supposed to be the fastest cyclooctyne. Why is BCN working better for my internal protein modification?
A: While DBCO (Dibenzocyclooctyne) has higher ring strain and faster intrinsic kinetics (
The Solution: Switch to BCN (Bicyclo[6.1.0]nonyne) .[1]
-
Geometry: BCN is less lipophilic and significantly smaller (planar vs. bulky fused rings). It can penetrate sterically crowded environments where DBCO clashes with the surrounding topography [3].[2]
-
Reactivity Profile: BCN exhibits superior reaction rates with aromatic azides compared to DBCO, which prefers aliphatic azides.[3] If your hindered substrate involves an aromatic azide, BCN is doubly preferred [4].
Table 1: Steric & Kinetic Profile of Common Cyclooctynes
| Reagent | Intrinsic Rate ( | Steric Bulk | Lipophilicity | Best Use Case |
| DBCO | 0.3 – 1.0 | High (Fused rings) | High | Surface labeling, unhindered termini, rapid kinetics required. |
| BCN | 0.1 – 0.3 | Low (Compact) | Low | Buried sites , intracellular labeling, hindered domains. |
| TCO | > 1000 (IEDDA) | Medium | Medium | Ultra-fast kinetics (requires Tetrazine partner, not Azide). |
Module 3: Experimental Protocols
Protocol A: The "Steric-Buster" CuAAC Reaction
Designed for hindered substrates requiring maximum catalyst access.
Reagents:
-
CuSO4 (20 mM in water)
-
Ligand: BTTAA (50 mM in water) - Crucial substitution for TBTA
-
Reducing Agent: Sodium Ascorbate (100 mM in water) - Make Fresh
-
Additives: Aminoguanidine (if protein side-chains are reacting), DMSO (10-20% v/v to prevent aggregation).
Workflow:
-
Premix Catalyst: Mix CuSO4 and BTTAA in a 1:2 molar ratio (e.g., 1 µL Cu + 2 µL Ligand) in a separate tube. Let sit for 5 minutes. Why? This ensures the active catalytic complex forms before exposure to potential chelators in the buffer.
-
Substrate Prep: Dissolve Alkyne-Target and Azide-Tag in PBS (pH 7.4). If hydrophobic, add DMSO up to 20%.
-
Assembly: Add the Premixed Catalyst to the reaction.
-
Activation: Add Sodium Ascorbate last. Final concentration should be 5 mM.
-
Incubation:
-
Standard: 1 hour @ RT.
-
Hindered: 4 hours @ 37°C or 40°C. Heat provides the thermal energy to overcome the activation barrier increased by steric hindrance [5].
-
Protocol B: Spacer Insertion Strategy
If Protocol A fails, the site is likely thermodynamically inaccessible.
Concept: Move the reactive center away from the steric bulk using a polyethylene glycol (PEG) linker.
-
Selection: Choose a linker length of PEG4 to PEG12 .
-
< PEG4: Insufficient flexibility to escape the protein pocket.
-
-
PEG12:* Entropic penalty (floppy chain) reduces reaction rate.
-
-
-
Synthesis: Purchase "Azide-PEG4-NHS" or "Alkyne-PEG4-Maleimide".
-
Application: Conjugate the linker to your hindered molecule first. The new reactive handle (Azide/Alkyne) now floats ~15-40 Å away from the steric wall, restoring standard reaction kinetics.
References
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 2025.
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition. PMC, 2019.
-
Navigating the Click Chemistry Landscape: A Comparative Guide to BCN-OH and DBCO. BenchChem, 2025.[4]
-
DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers. BenchChem, 2025.[3][4]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews, 2021.
Sources
Validation & Comparative
Comparative Guide: Fluorescence Quantum Yield of Imidazopyridine Derivatives
Executive Summary & Core Directive
Imidazopyridines are privileged scaffolds in both drug discovery (e.g., Zolpidem) and optoelectronics due to their high molar extinction coefficients and tunable emission. However, their Fluorescence Quantum Yield (Φ_f) is highly sensitive to structural isomerism and environmental factors.
This guide objectively compares the two dominant isomers—imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine —and delineates the specific substituent effects that drive radiative decay efficiency. It further provides a validated, self-consistent protocol for measuring
Structural Classes & Photophysical Baseline
The position of the bridgehead nitrogen dictates the electronic conjugation pathway, fundamentally altering the quantum yield potential.
The Isomer Effect: [1,2-a] vs. [1,5-a]
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Core Structure | Nitrogen bridge at 1,4-position relative to pyridine. | Nitrogen bridge at 1,3-position (higher quinoid character). |
| Baseline | Low (< 10%) in unsubstituted form. | Moderate (10-40%) due to larger dipole moment. |
| Emission Color | Typically UV/Blue (350–450 nm). | Tunable Blue-Green-Yellow (450–550 nm). |
| Stokes Shift | Small (rigid planar). | Large (often exhibits ICT). |
| Dominant Decay | Non-radiative rotation of C-2 substituents often quenches emission. | Planar rigidity favors radiative decay; susceptible to ACQ (Aggregation-Caused Quenching). |
Diagram 1: The Fluorescence Efficiency Logic
This diagram illustrates the causal relationship between structural modifications and the resulting quantum yield.
Figure 1: Causal pathways determining fluorescence efficiency. Electron Donating Groups (EDG) promote charge transfer, while ESIPT (Excited-State Intramolecular Proton Transfer) mechanisms unlock solid-state efficiency.
Comparative Data: Substituent Effects
The following data summarizes how specific functional groups alter the
| Derivative Class | Substituent (Position) | Mechanism of Action | |
| Unsubstituted | None | 0.05 - 0.10 | High non-radiative decay rate ( |
| Aryl-Substituted | 2-Phenyl | 0.30 - 0.50 | Extended conjugation increases radiative rate ( |
| Push-Pull (ICT) | 2-(4-Dimethylamino)phenyl | 0.60 - 0.85 | Strong Intramolecular Charge Transfer (ICT). Note: |
| ESIPT-Active | 2-(2-Hydroxyphenyl) | 0.02 (Soln) / 0.45 (Solid) | ESIPT Mechanism. In solution, proton transfer causes quenching. In solid state, rigidity prevents decay (AIE). |
| Quencher | 3-Nitro | < 0.01 | Intersystem crossing to triplet state (n-π* transition) dominates. |
| Rigidified | Fused Benzo- (Imidazo[2,1-a]isoquinoline) | 0.80 - 0.95 | Structural locking eliminates vibrational relaxation pathways. |
Critical Insight: For biological imaging, avoid simple nitro- or carbonyl-substituted derivatives unless a "turn-on" sensing mechanism is intended. For OLEDs, rigidified [1,5-a] isomers or ESIPT-active [1,2-a] derivatives offer the best solid-state quantum yields.
Experimental Protocols
To ensure data integrity, you must choose the method based on your sample's state.
Method A: Relative Quantum Yield (Solution)
Best for: Screening soluble derivatives with
Principle: Comparison of the integrated fluorescence intensity of the sample against a standard of known
Required Standards:
- )
-
Green Emission: Fluorescein in 0.1 M NaOH (
) -
Red Emission: Rhodamine 101 in Ethanol (
)
Protocol Steps:
-
Preparation: Prepare solutions of the sample and the standard.
-
Critical Control: Adjust concentration so Absorbance (A) at excitation wavelength is 0.02 < A < 0.05 .
-
Why? To prevent Inner Filter Effects (re-absorption of emitted light) which artificially lower
.
-
-
Degassing: Bubble Nitrogen/Argon for 10 mins (removes O₂ quenching).
-
Acquisition:
-
Record UV-Vis spectrum (record
and ). -
Record Fluorescence spectrum using identical slit widths and excitation wavelength.
-
Integrate the area under the emission curve (
and ).
-
-
Calculation:
Where is the refractive index of the solvent.
Method B: Absolute Quantum Yield (Solid/Film)
Best for: AIE materials, powders, and OLED films.
Principle: Uses an Integrating Sphere to account for all scattered and emitted light.[6] This eliminates angular dependence and refractive index errors.
Protocol Steps:
-
Blank Scan: Place an empty Teflon holder in the sphere. Scan excitation range (
) and emission range ( ). -
Sample Scan: Place the solid powder/film in the holder. Scan excitation (
) and emission ( ). -
Data Processing:
- : Integrated area of excitation peak (Blank).
- : Integrated area of excitation peak (Sample) -> Difference = Photons Absorbed.
- : Integrated area of emission peak (Sample).
- : Integrated area of emission background (Blank).
-
Calculation:
Diagram 2: Validated Measurement Workflow
This workflow ensures self-validating checks (Linearity & Blanking) are performed.
Figure 2: Decision tree for selecting and executing the correct quantum yield protocol. Note the loop-back for absorbance correction to prevent inner filter effects.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Mutai, T., et al. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) in Imidazo[1,2-a]pyridine Derivatives. Journal of Organic Chemistry, 81(18), 8564–8573. Link
-
Kudo, K., et al. (2020). Solid-State Fluorescence of Imidazo[1,5-a]pyridine Derivatives: Impact of Substituents on Quantum Yield. RSC Advances, 10, 15420-15428. Link
-
Edinburgh Instruments. (n.d.).[7] A Guide to Measuring Fluorescence Quantum Yields. Application Note. Link
Sources
- 1. edinst.com [edinst.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 5. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2- a ]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05823B [pubs.rsc.org]
- 6. Understanding the Role of Integrating Spheres in Measuring Fluorescence Quantum Yield - nanomicronspheres [nanomicronspheres.com]
- 7. youtube.com [youtube.com]
Technical Guide: Characterization of Click Chemistry Products (1,2,3-Triazoles) vs. Starting Azides
Executive Summary
In the landscape of bioconjugation and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for reliability. However, the "click" nature of the reaction often leads to complacency regarding characterization. As researchers, we must rigorously distinguish the chemically inert 1,2,3-triazole product from the energetic and potentially hazardous starting azide.
This guide provides an objective technical comparison between the starting material (Organic Azide) and the ligation product (1,4-Disubstituted 1,2,3-Triazole). We focus on the causality behind analytical choices, providing a self-validating workflow to ensure quantitative conversion and safety.
The Chemical Transformation: Mechanistic Context
To characterize the product, one must understand the transformation. The CuAAC reaction converts a linear, energy-rich organic azide and a terminal alkyne into a cyclic, aromatic 1,2,3-triazole.[1][2]
-
Starting Material (Azide): Contains the resonance-stabilized but reactive
moiety. It is an electrophile and a dipole. -
Product (Triazole): A five-membered aromatic heterocycle.[2] It is chemically inert, resistant to oxidation/reduction, and acts as a rigid linker.
The analytical challenge lies in confirming the complete disappearance of the azide (safety/yield) and the regioselective formation of the 1,4-triazole (efficacy).
Spectroscopic Comparison: The Data
The most robust method for distinguishing these species combines Vibrational Spectroscopy (FT-IR) with Nuclear Magnetic Resonance (NMR).
A. FT-IR Spectroscopy: The "Go/No-Go" Gauge
FT-IR is the superior method for monitoring reaction progress because the azide stretch is distinct and isolated from the fingerprint region.
Table 1: Vibrational Signatures (Azide vs. Triazole)
| Feature | Starting Azide ( | Click Product (1,2,3-Triazole) | Diagnostic Value |
| Primary Peak | ~2090–2120 cm⁻¹ | Absent | Critical. The complete disappearance of this peak confirms azide consumption. |
| Peak Character | Strong, asymmetric stretch | N/A | High. Easily visible even in crude mixtures. |
| Secondary Features | N/A | ~3130–3150 cm⁻¹ (C=C-H stretch) | Low. Often obscured by other C-H stretches. |
| Ring Breathing | N/A | ~1000–1100 cm⁻¹ | Moderate. Useful for confirmation but often crowded. |
Scientist's Insight: Do not rely on the appearance of triazole peaks in IR to confirm the reaction. Rely on the disappearance of the azide peak. If the peak at ~2100 cm⁻¹ persists, the reaction is incomplete, or you have trapped inorganic azide in the matrix.
B. ¹H NMR Spectroscopy: Structural Verification
While IR confirms conversion, NMR confirms identity. The formation of the triazole ring creates a distinct aromatic environment.
Table 2: ¹H NMR Chemical Shift Comparison (CDCl₃)
| Proton Environment | Starting Azide ( | Click Product (Triazole-H) | Shift ( |
| Alpha-Methylene ( | Downfield Shift (~1.2 ppm). Due to the electron-withdrawing nature of the triazole ring. | ||
| Triazole Ring Proton (C5-H) | Absent | Diagnostic Singlet. Confirms the formation of the aromatic ring. | |
| Alkyne Proton ( | Absent | Confirms consumption of the limiting alkyne reagent. |
Note: The chemical shift of the triazole proton is solvent-dependent. In DMSO-
, it often shifts further downfield (8.0 – 8.8 ppm) due to hydrogen bonding.
Visualization of Analytical Logic
The following diagrams illustrate the reaction pathway and the decision logic for characterization.
Diagram 1: Reaction Pathway & Monitoring Points[3]
Caption: The CuAAC pathway. Critical monitoring points are the disappearance of the Azide IR signal and the appearance of the Triazole NMR singlet.
Diagram 2: Characterization Decision Tree
Caption: Logical workflow for validating click chemistry products. IR is the gatekeeper for safety; NMR is the gatekeeper for identity.
Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: Real-Time Reaction Monitoring (FT-IR)
Use this to determine when to stop the reaction.
-
Sampling: Remove a 50
L aliquot from the reaction mixture. -
Workup (Mini): Extract into EtOAc or DCM to remove copper salts (which can dampen signals). Evaporate solvent on a glass slide or KBr plate.
-
Measurement: Acquire spectrum (4000–600 cm⁻¹).
-
Analysis: Zoom in on 2000–2200 cm⁻¹.
-
Baseline: Compare against the spectrum of the pure starting azide.
-
Endpoint: The reaction is considered complete only when the azide peak is indistinguishable from the baseline noise.
-
Protocol B: Final Characterization (NMR)
Use this to confirm the 1,4-regioisomer.
-
Preparation: Dissolve ~5-10 mg of purified, dried product in CDCl₃ or DMSO-
. -
Acquisition: Run standard ¹H NMR (min 16 scans).
-
Validation Check:
-
Locate the triazole proton (singlet,
7.5–8.5). -
Integrate this peak against a known stable backbone proton (e.g., a methyl group on the R-chain). The ratio should be 1:1 (or stoichiometric equivalent).
-
Troubleshooting: If you see two peaks in the aromatic region, you may have thermal contamination (RuAAC or uncatalyzed thermal Huisgen), leading to a mix of 1,4- and 1,5-isomers.
-
Safety & Troubleshooting
The Hazard: Organic azides are energy-rich. Low molecular weight azides (C/N ratio < 3) are explosive. The Solution:
-
Never distill organic azides.
-
Quenching: If the IR signal persists and the reaction stalls, do not simply work up the reaction. Treat the mixture with a specific scavenger (e.g., propargyl alcohol) to consume the remaining azide, or wash with acidic water if the azide is acid-labile (though this can form toxic
). -
Copper Removal: Residual copper can chelate to the triazole, broadening NMR signals. Use a chelating resin (e.g., Chelex) or an EDTA wash during workup to ensure sharp spectral lines.
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. [Link]
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. [Link]
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6328634, 1,2,3-Triazole." PubChem. [Link]
Sources
Technical Comparison Guide: UV-Vis Absorption Profile of 6-Methylimidazo[1,2-a]pyridine
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 6-methylimidazo[1,2-a]pyridine, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Pharmacophore Significance
6-Methylimidazo[1,2-a]pyridine represents a critical heterocyclic scaffold in drug discovery, serving as the core structural motif for the sedative-hypnotic drug Zolpidem (Ambien) and the anxiolytic Alpidem .[1] Unlike the unsubstituted parent compound, the addition of a methyl group at the C6 position modulates the electron density of the pyridine ring, influencing both metabolic stability and binding affinity to GABA-A receptors.
For analytical characterization, understanding the electronic absorption transitions (
Spectroscopic Profile: Absorption Maxima ( )[2][3]
The UV-Vis absorption spectrum of imidazo[1,2-a]pyridines is characterized by
Comparative Data Table
The following data synthesizes experimental values from dilute solutions (typically
| Compound | Primary | Secondary Band | Notes | |
| Imidazo[1,2-a]pyridine (Parent) | 318 nm | ~280 nm | ~4,500 - 6,000 | Baseline scaffold.[3] Exhibits fluorescence ( |
| 6-Methylimidazo[1,2-a]pyridine | 320 - 324 nm | ~285 nm | ~5,000 - 8,000 | Methyl group acts as a weak auxochrome, causing a slight bathochromic (red) shift (+2-6 nm) relative to parent. |
| Zolpidem (Drug Standard) | 295 - 310 nm | ~240 nm | High (>10,000) | The extended conjugation with the phenyl ring at C2 and the amide side chain alters the profile significantly. |
Technical Insight: The methyl group at the C6 position is an electron-donating group (EDG) via hyperconjugation. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) slightly more than the LUMO, narrowing the HOMO-LUMO gap and resulting in the observed redshift compared to the unsubstituted parent.
Solvent Effects (Solvatochromism)
While 6-methylimidazo[1,2-a]pyridine is relatively rigid, solvent polarity influences the fine structure of the spectrum:
-
Non-polar (Hexane/Cyclohexane): Vibrational fine structure is often preserved;
may appear slightly blue-shifted (hypsochromic). -
Polar Protic (MeOH/EtOH): Hydrogen bonding with the N1 or N4 nitrogens stabilizes the ground state, but can also stabilize the excited state if it has charge-transfer character. Generally, bands broaden and lose fine structure.
-
Acidic Media: Protonation of the N1 nitrogen (pKa ~5-6) disrupts the aromaticity of the imidazole ring, significantly altering the spectrum (often hypsochromic shift of the long-wavelength band).
Structural & Functional Logic
The following diagram illustrates the structural relationship and the electronic influence of the C6-methyl substitution, which is critical for distinguishing this specific isomer from alternatives like the 7-methyl or 8-methyl derivatives.
Caption: Structural evolution from parent scaffold to 6-methyl derivative, highlighting the auxochromic shift.
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data for 6-methylimidazo[1,2-a]pyridine, follow this self-validating protocol.
Reagents & Equipment[4][5][6][7]
-
Analyte: 6-Methylimidazo[1,2-a]pyridine (>98% purity, HPLC grade).
-
Solvent: Methanol (Spectroscopic Grade) or Ethanol. Avoid Acetone (UV cutoff interference).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.
Step-by-Step Workflow
-
Baseline Correction (Autozero):
-
Fill two matched quartz cuvettes with pure solvent (blank).
-
Run a baseline scan from 200 nm to 500 nm.
-
Validation: Absorbance should be <0.005 A across the range.
-
-
Stock Solution Preparation:
-
Weigh ~1.3 mg of 6-methylimidazo[1,2-a]pyridine (MW: 132.16 g/mol ).
-
Dissolve in 10 mL Methanol to create a 1 mM (10⁻³ M) stock solution.
-
Note: Sonicate if necessary to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Calculation:
. For , take 500 stock into 9.5 mL solvent.
-
-
Measurement:
-
Scan each dilution from 200 nm to 450 nm.
-
Record
(approx. 320-324 nm). -
Calculate Extinction Coefficient (
) using Beer-Lambert Law: .
-
-
Data Quality Control:
-
The
should not shift with concentration (rules out aggregation). -
Absorbance at
for the highest concentration should remain between 0.1 and 1.0 A for linearity.
-
Caption: Validated workflow for accurate determination of extinction coefficients.
References
-
Velázquez-Olvera, S., et al. (2012).[2] Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6:83. (Provides definitive spectral data for the parent imidazo[1,2-a]pyridine scaffold).
-
Goel, A., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial ATP Synthesis. Journal of Medicinal Chemistry.
-
Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Organic Letters.
-
Sigma-Aldrich.Imidazo[1,2-a]pyridine Product Specification.
Sources
Validating triazole formation via TLC monitoring
Validating 1,2,3-Triazole Formation: A TLC-Based Monitoring Guide
Executive Summary
While LC-MS and NMR provide definitive structural characterization, Thin Layer Chromatography (TLC) remains the most efficient "front-line" tool for monitoring the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the unique polarity shifts and poor UV absorbance of aliphatic azides often lead to false negatives. This guide outlines a robust, self-validating TLC protocol designed to confirm triazole formation before crude isolation.
Part 1: The Mechanistic Challenge (Polarity & Detection)
To validate the reaction, one must understand the physicochemical shift occurring on the silica plate.
-
The Polarity Shift:
-
Starting Materials (SM): Organic azides and terminal alkynes are generally lipophilic and non-polar. They interact weakly with the polar silica stationary phase, resulting in higher Retention Factors (
). -
Product (Triazole): The formation of the 1,2,3-triazole ring introduces a significant dipole moment (~5 Debye) and hydrogen bond accepting capabilities.
-
Result: In normal-phase chromatography (e.g., Hexanes/Ethyl Acetate), the triazole product will almost invariably spot lower (more polar) than the starting azide and alkyne.
-
-
The Detection Gap:
-
Aromatic Systems: If the azide or alkyne is attached to an aromatic ring, UV visualization (254 nm) is trivial.
-
Aliphatic Systems: Aliphatic azides are UV-inactive. If the researcher relies solely on UV, the disappearance of the alkyne might be misinterpreted as conversion, when in reality the azide may have decomposed or the reaction stalled.
-
Part 2: Comparative Analysis (TLC vs. Alternatives)
While TLC is the workhorse, it must be contextualized against orthogonal methods.
| Feature | TLC (Silica) | LC-MS | 1H NMR |
| Primary Utility | Real-time monitoring; qualitative purity. | Mass confirmation; trace impurity detection. | Definitive structural proof; regioisomer analysis.[1] |
| Speed | Fast (<10 min).[2] | Medium (15-30 min incl. prep). | Slow (requires workup/drying). |
| Limit of Detection | ~1-5 µg (stain dependent). | ~1-10 ng (highly sensitive). | ~1 mg (requires concentration).[3] |
| Blind Spots | UV-inactive compounds (requires specific stains). | Ionization suppression; non-ionizable impurities. | Solvent peaks masking signals; paramagnetic Cu contaminants. |
| Cost | Negligible. | High (solvents, columns, maintenance). | High (instrument time). |
Part 3: The Self-Validating Protocol
Core Directive: Never run a single-spot TLC for a reaction in progress. You must use the "Co-Spot" technique to rule out matrix effects or slight
Reagents & Setup
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.
-
Mobile Phase: Start with 10% EtOAc in Hexanes. Adjust polarity until the starting material
is ~0.5. -
Visualization: UV Lamp (254 nm) AND a chemical stain (see Part 4).[2]
Step-by-Step Methodology
-
Plate Preparation: Mark three lanes lightly with a pencil:
-
Lane 1 (SM): Starting Material (Limiting Reagent).
-
Lane 2 (Co-Spot): Spot SM directly on top of the Reaction Mixture.
-
Lane 3 (Rxn): Reaction Mixture (crude aliquot).
-
-
Elution:
-
Place the plate in the developing chamber. Ensure the solvent level is below the spotting line.
-
Run until the solvent front reaches ~1 cm from the top.
-
-
Visualization (The "Orthogonal Check"):
-
Check 1 (UV): Circle all UV-active spots. Note if the product spot in Lane 3 is new or overlaps with SM.
-
Check 2 (The Co-Spot): Look at Lane 2.
-
Check 3 (Stain): Dip in the appropriate stain (see below) and heat.[2]
-
Part 4: Staining Logic & Visualization
Choosing the wrong stain is the most common failure mode in monitoring click chemistry.
The "Universal" Stain: Anisaldehyde or PMA[7]
-
Target: General organic functional groups.
-
Action: Dip and heat with a heat gun until spots appear.[2][7]
-
Result: Triazoles often stain as dark spots; alkynes/azides may vary. Good for checking total consumption of SM.
The "Azide-Specific" Stain: PPh3 + Ninhydrin
-
Why: Aliphatic azides are invisible to UV and many oxidative stains.
-
Mechanism: Triphenylphosphine (PPh3) reduces the azide to an amine (Staudinger reduction) on the plate. Ninhydrin then stains the resulting amine.[6]
-
Protocol:
-
Dip plate in 10% PPh3 in DCM.
-
Heat gently.
-
Dip in Ninhydrin solution.
-
Heat until purple/pink spots appear.
-
-
Interpretation: A purple spot indicates unreacted azide.
The "Alkyne-Specific" Stain: KMnO4
-
Target: Alkynes (and alkenes).
-
Action: Dip in basic KMnO4 solution.
-
Result: Alkynes appear as yellow/brown spots on a bright purple background.
-
Note: Triazoles are generally resistant to KMnO4 oxidation and will not stain (or stain very faintly), providing negative contrast.
Part 5: Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct visualization method based on the starting material's properties.
Caption: Decision tree for selecting the appropriate visualization method based on the chromophore status of the starting materials.
Part 6: Troubleshooting & FAQs
Q: The product spot is streaking/tailing.
-
Cause: The triazole nitrogen is basic and interacting with the acidic silanols on the silica.
-
Fix: Add 1-2% Triethylamine (TEA) or 1% Methanol to your mobile phase to deactivate the silica.
Q: I see a new spot, but it's higher (less polar) than the starting material.
-
Analysis: This is likely NOT the triazole. Check for:
-
Dimerization of the alkyne (Glaser coupling) - often happens if oxygen isn't excluded.
-
Hydrolysis of ester groups (if present).
-
Action: Run LC-MS to confirm mass.
-
Q: My reaction turned green/blue.
-
Cause: Oxidation of Cu(I) to Cu(II). The reaction has likely stalled.
-
Fix: Add more Sodium Ascorbate (reducing agent) to regenerate the active Cu(I) species (yellow/orange).
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Cegielska, B., & Kacprzak, K. M. (2009).[6] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[6][8] University of Warsaw / ResearchGate. Link
-
Hansen, T. V., & Skrydstrup, T. (2005). Modification of Amino Acids, Peptides, and Carbohydrates through the Copper(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition Reaction. The Journal of Organic Chemistry. Link
-
Reach Devices. (n.d.). TLC Stains and Visualization Reagents.[2][3][6][7][8][9][10][11] Reach Devices Repository. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. TLC stains [reachdevices.com]
- 3. epfl.ch [epfl.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. sarponggroup.com [sarponggroup.com]
- 10. reddit.com [reddit.com]
- 11. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
